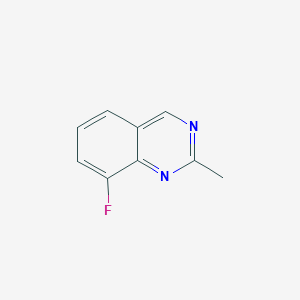

8-Fluoro-2-methylquinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7FN2 |

|---|---|

Molecular Weight |

162.16 g/mol |

IUPAC Name |

8-fluoro-2-methylquinazoline |

InChI |

InChI=1S/C9H7FN2/c1-6-11-5-7-3-2-4-8(10)9(7)12-6/h2-5H,1H3 |

InChI Key |

FHYDPKAGEFSFQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C2C=CC=C(C2=N1)F |

Origin of Product |

United States |

Derivatization and Analog Synthesis of 8 Fluoro 2 Methylquinazoline Scaffolds

Synthesis of Substituted Quinazolinones and Quinazoline-2,4(1H,3H)-diones

The synthesis of quinazolinone and quinazolinedione derivatives from the 8-fluoro-2-methylquinazoline scaffold involves versatile and well-established chemical strategies. These methods typically start from appropriately substituted anthranilic acids or their corresponding amides and nitriles. To obtain the desired 8-fluoro substitution, a common precursor is 2-amino-3-fluorobenzoic acid or 2-amino-3-fluorobenzonitrile.

Substituted 4(3H)-Quinazolinones:

A primary route to 2,8-disubstituted-4(3H)-quinazolinones involves the condensation of a substituted 2-aminobenzamide (B116534) with various reagents. For instance, 2-amino-3-fluorobenzamide (B67083) can be reacted with an appropriate acyl chloride, anhydride (B1165640), or carboxylic acid, followed by cyclization. A highly efficient, hydrogen peroxide-mediated protocol uses dimethyl sulfoxide (B87167) (DMSO) as a carbon source for the synthesis of quinazolin-4(3H)-ones from 2-amino benzamides. nih.gov This reaction is conducted at high temperatures and demonstrates good tolerance for various substituents, including fluorine and bromine, affording yields between 72-80%. nih.gov

Another common method is the reaction of 2-methyl-3,1-benzoxazin-4-one, which can be prepared from N-acetyl-2-amino-3-fluorobenzoic acid, with a nitrogen nucleophile. For example, reaction with o-toluidine (B26562) can yield 2-methyl-3-(o-tolyl)quinazolin-4(3H)-one derivatives. sci-hub.se

The 2-chloromethyl group is a versatile handle for further modification. 2-Chloromethyl-8-methylquinazolin-4(3H)-one has been prepared from 3-methyl-2-aminobenzoic acid, and this procedure can be adapted using 3-fluoro-2-aminobenzoic acid to produce the analogous 8-fluoro derivative. nih.gov

Quinazoline-2,4(1H,3H)-diones:

The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through several pathways. A one-pot, metal-free catalytic approach utilizes 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). acs.orgnih.gov This method is compatible with a range of functional groups. For the synthesis of an this compound-2,4(1H,3H)-dione, the corresponding substituted 2-aminobenzamide would be the required starting material.

An alternative route involves the cyclization of 2-aminobenzonitriles with carbon dioxide in water, using an amine-functionalized catalyst. rsc.org This method provides a green and efficient pathway to quinazolinediones. rsc.org Furthermore, reacting 2-amino-4-fluorobenzoic acid with potassium cyanate (B1221674) can form a benzoylene urea (B33335), which is then cyclized with acid treatment to yield 7-fluoroquinazoline-2,4-dione; this can be adapted for the 8-fluoro isomer.

The following table summarizes general synthetic approaches adaptable for this compound derivatives.

| Product Type | Starting Materials | Reagents & Conditions | Key Features |

| Substituted 4(3H)-Quinazolinones | 2-Amino-3-fluorobenzamide, DMSO | H₂O₂, 150°C | Uses DMSO as a carbon source; good yields for halogenated substrates. nih.gov |

| 2-Amino-3-fluorobenzoic acid, Chloroacetyl chloride, NH₃ | 1. Thionyl chloride; 2. Ammonia (B1221849); 3. Chloroacetyl chloride | Forms a versatile 2-chloromethyl intermediate. nih.gov | |

| 2-Methyl-4(3H)-quinazolinone, Aromatic aldehydes | Lithium diisopropylamide (LDA), THF, -78°C | Functionalizes the 2-methyl group via a dilithio intermediate. sci-hub.se | |

| Quinazoline-2,4(1H,3H)-diones | 2-Aminobenzamides, Di-tert-butyl dicarbonate | 4-Dimethylaminopyridine (DMAP) | Metal-free, one-pot synthesis with broad substrate scope. acs.orgnih.gov |

| 2-Aminobenzonitriles, CO₂ | Amine-functionalized catalyst, Water | Environmentally friendly ("green") approach. rsc.org | |

| 5-Fluoroquinazoline-2,4(1H,3H)-dione | Hexamethyldisilazane (HMDS), Toluene, H₂SO₄ | Silylation followed by reaction, adaptable for isomers. google.com |

Functionalization of Fluorine and Methyl Groups for Diverse Analog Libraries

The 8-fluoro and 2-methyl groups on the quinazoline (B50416) scaffold are key sites for chemical modification, allowing for the generation of diverse analog libraries with potentially altered biological activities.

Functionalization of the 2-Methyl Group:

The 2-methyl group of a quinazolinone is highly reactive due to the acidity of its protons. This reactivity allows for condensation reactions with various aldehydes to form 2-styryl or 2-vinyl derivatives. researchgate.net This reaction is typically performed by refluxing the 2-methylquinazolinone with an aromatic or heteroaromatic aldehyde in the presence of a catalyst like glacial acetic acid or a base. For example, 2-methyl-4(3H)-quinazolinone can be treated with 3 equivalents of lithium diisopropylamide (LDA) to form a dilithio reagent, which then readily reacts with aldehydes to introduce a 2-hydroxy-2-arylethyl side chain at the C2 position. sci-hub.se This intermediate can be subsequently dehydrated to yield the corresponding 2-styryl derivative. sci-hub.se

Functionalization of the 8-Fluoro Group:

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its functionalization challenging. baranlab.org However, significant progress has been made in C-F bond activation, often utilizing transition metal catalysts or strong main group reagents. baranlab.orgnih.govrsc.orgnih.govresearchgate.net For an 8-fluoroquinazoline (B71482), nucleophilic aromatic substitution (SₙAr) could be a viable strategy, where the fluorine atom is displaced by a suitable nucleophile. The reactivity of the C-F bond in this context is enhanced by the electron-withdrawing nature of the quinazoline ring system.

Recent studies have shown that C-F bonds can be functionalized under mild conditions. For example, cryogenic C-F bond cleavage using fluorophilic organoaluminum compounds allows for subsequent arylation, alkylation, or alkynylation. nih.gov While not yet specifically reported for this compound, these advanced methods offer potential pathways for creating novel analogs by replacing the fluorine atom with other functional groups.

| Functionalization Site | Reaction Type | Reagents & Conditions | Resulting Structure |

| 2-Methyl Group | Knoevenagel Condensation | Aromatic Aldehyde, Glacial Acetic Acid (reflux) | 2-Styryl-quinazolinone derivative researchgate.net |

| Aldol-type Reaction | LDA, Aromatic Aldehyde, THF (-78°C) | 2-(2-Hydroxy-2-arylethyl)-quinazolinone sci-hub.se | |

| 8-Fluoro Group | Nucleophilic Aromatic Substitution (SₙAr) | Nucleophile (e.g., R-NH₂, R-OH, R-SH), Base | 8-Substituted-2-methylquinazoline |

| C-F Bond Activation/Coupling | Organoaluminum reagents, Nucleophiles | 8-Alkylated/Arylated-2-methylquinazoline nih.gov |

Preparation of Hybrid Quinazoline Structures (e.g., Thiazolidinone-containing, Oxazolone-containing)

Hybrid molecules, which combine two or more pharmacophores into a single entity, are a major focus in drug discovery. The this compound scaffold can be integrated with other heterocyclic systems like thiazolidinones and oxazolones to create novel chemical entities.

Thiazolidinone-Containing Hybrids:

The synthesis of quinazolinone-thiazolidinone hybrids often involves a multi-step approach. nih.govmdpi.com A common strategy begins with a quinazolinone core bearing a functional group suitable for extension, such as an amine or a carboxylic acid. For instance, a 2-methyl-quinazolinone derivative with a 4-aminobenzoyl group at the N3 position can be synthesized. This intermediate can then be reacted with a fluorinated phenyl isothiocyanate and chloroacetic acid in a sequence of reactions to construct the thiazolidinone ring, ultimately linking the two heterocyclic systems. researchgate.netisciii.es Another approach involves creating a linkage through an ethyl bridge, connecting the quinazolinone and thiazolidinone moieties. niscpr.res.in The presence of a fluorine atom on the quinazoline ring has been noted as important for the antimicrobial potential of such hybrids. nih.gov

Oxazolone-Containing Hybrids:

Oxazolone (B7731731) (or azlactone) derivatives can serve as versatile precursors for quinazoline-based hybrids. nih.gov A general route involves the reaction of an oxazolone with anthranilic acid, which leads to a ring-opening and subsequent ring-closure cascade to first form a benzoxazinone (B8607429) derivative. nih.govnih.gov This intermediate can be further elaborated. For example, reacting the benzoxazinone with hydrazine (B178648) hydrate (B1144303) can lead to a pyrazolo-quinazoline fused ring system. nih.govnih.gov Alternatively, reacting the initial oxazolone with 2-aminobenzamide derivatives under microwave irradiation can produce dihydro-quinazoline derivatives containing oxazolone rings. mdpi.com

| Hybrid Type | General Synthetic Strategy | Key Intermediates |

| Thiazolidinone Hybrids | Multi-step condensation and cyclization. isciii.es | Quinazolinone with a reactive handle (e.g., aminobenzoyl group). researchgate.netisciii.es |

| Oxazolone Hybrids | Ring-opening and ring-closure reactions starting from oxazolones. nih.gov | Benzoxazinone derivatives. nih.govnih.gov |

Synthesis of Tricyclic and Polycyclic Quinazoline Systems

Fusing additional rings onto the quinazoline framework creates tricyclic and polycyclic systems, significantly altering the molecule's three-dimensional shape and properties. Several strategies exist to construct these complex scaffolds from quinazoline precursors.

One powerful method is intramolecular cyclization. For example, pyrrolo[2,1-b]quinazolinones, which are alkaloids with known bronchodilatory activity, can be synthesized via an azidoreductive cyclization of 2-azidobenzoyl lactams. acs.orgnih.gov This reaction can be achieved using reagents like TMSCl-NaI or mediated by baker's yeast. acs.orgnih.gov Another modern approach involves a silver-catalyzed intramolecular hydroamination of an alkyne-tethered quinazolinone, which efficiently yields fused pyrrolo[2,1-b]quinazolin-9(1H)-ones. beilstein-journals.orgnih.gov

Gold-catalyzed dearomative cyclization of N-alkynyl quinazolinone-tethered indoles provides access to complex spiroindolenine-3,3′-pyrrolo[2,1-b]quinazolinone scaffolds. rsc.org This method demonstrates broad substrate tolerance and can be performed on a gram scale. rsc.org

Furthermore, tricyclic oxazolo[2,3-b]quinazolin-5-ones can be synthesized by reacting methyl 2-isothiocyanatobenzoate with 1-azido-3-arylpropan-2-ones in the presence of triphenylphosphine. mdpi.com These methods, while demonstrated on other substituted quinazolines, are applicable to precursors bearing the 8-fluoro-2-methyl substitution pattern to generate novel polycyclic systems.

| Tricyclic System | Synthetic Method | Precursor Type |

| Pyrrolo[2,1-b]quinazolinones | Azidoreductive Cyclization | 2-Azidobenzoyl lactam acs.orgnih.gov |

| Pyrido/Pyrrolo[2,1-b]quinazolin-9(1H)-ones | Silver-Catalyzed Intramolecular Hydroamination | 2-Alkynyl-4(3H)-quinazolinone beilstein-journals.orgnih.gov |

| Spiro-pyrrolo[2,1-b]quinazolinones | Gold-Catalyzed Dearomative Cyclization | N-Alkynyl quinazolinone-tethered indole (B1671886) rsc.org |

| Oxazolo[2,3-b]quinazolin-5-ones | Triphenylphosphine-mediated reaction | Methyl 2-isothiocyanatobenzoate and azido-ketone mdpi.com |

Development of Quinazoline-2-carbohydrazide Derivatives

Quinazoline-2-carbohydrazide derivatives are valuable intermediates for synthesizing a wide range of biologically active molecules, often through the formation of Schiff bases or further heterocyclization.

The synthesis of these derivatives typically starts from a quinoline (B57606) or quinazolinone with an ester group at the C2 position. Although direct synthesis from this compound is less common, a related pathway involves preparing a 2-thioxoquinazolin-4-one, which can be alkylated and then subjected to hydrazinolysis to yield the corresponding hydrazine derivative. researchgate.net

A more direct route, analogous to syntheses reported for quinoline systems, would involve the preparation of an ethyl or methyl this compound-4-carboxylate. This ester can then be reacted with an excess of hydrazine hydrate in a solvent like ethanol (B145695) to produce the desired this compound-2-carbohydrazide. ajchem-a.comresearchgate.net This carbohydrazide (B1668358) intermediate is highly reactive and can be readily condensed with various aldehydes or ketones to form N-arylidene carbohydrazide derivatives (Schiff bases). frontiersin.org These structures can be further cyclized to generate diverse heterocyclic systems like oxadiazoles (B1248032) or pyrazoles. frontiersin.org For instance, reacting a carbohydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) can lead to an oxadiazole-thiol, which can be further functionalized. frontiersin.org

| Target Derivative | Synthetic Precursor | Key Reaction | Subsequent Reactions |

| Quinazoline-2-carbohydrazide | 2-Ethoxycarbonyl-quinazoline | Reaction with hydrazine hydrate ajchem-a.comresearchgate.net | Condensation with aldehydes/ketones to form Schiff bases. frontiersin.org |

| 2-Thioxo-quinazolinone | Alkylation followed by hydrazinolysis researchgate.net | Cyclization with CS₂/KOH to form oxadiazoles. frontiersin.org |

Advanced Spectroscopic and Structural Elucidation of 8 Fluoro 2 Methylquinazoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 8-Fluoro-2-methylquinazoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline (B50416) core and the methyl group. The protons on the fluorinated benzene (B151609) ring will exhibit complex splitting patterns due to both homo-nuclear (¹H-¹H) and hetero-nuclear (¹H-¹⁹F) couplings. The methyl protons at the 2-position would typically appear as a singlet in the upfield region.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JC-F), a characteristic feature in ¹³C NMR of organofluorine compounds. The other carbons in the fluorinated ring will also exhibit smaller two- and three-bond couplings (²JC-F, ³JC-F).

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique. biophysics.orgnih.gov The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. biophysics.org It is expected to appear as a multiplet due to coupling with nearby aromatic protons. The large chemical shift range of ¹⁹F NMR minimizes signal overlap, making it an excellent probe for structural analysis. nih.govhuji.ac.il

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |

| 9.31 (s, 1H) | 163.30 (d, JC-F = 243.0 Hz) |

| 8.32 (d, J = 8.0 Hz, 1H) | 160.10 |

| 8.23 (d, J = 12.0 Hz, 1H) | 159.57 |

| 7.95 (d, J = 8.0 Hz, 1H) | 149.15 |

| 7.83 (s, 1H) | 140.01 (d, JC-F = 8.0 Hz) |

| 7.76 (d, J = 8.0 Hz, 1H) | 135.29 |

| 7.41 (dd, J = 13.9, 6.5 Hz, 1H) | 133.22 |

| 7.13 (t, J = 8.0 Hz, 1H) | 130.44 |

| 130.14 (d, JC-F = 8.0 Hz) | |

| 125.85 | |

| 124.20 (d, JC-F = 3.0 Hz) | |

| 124.16 | |

| 117.75 (d, JC-F = 21.0 Hz) | |

| 115.43 (d, JC-F = 23.0 Hz) | |

| Data for analog compound 2-(2-Fluorophenyl)-6-chloroquinazoline. amazonaws.com |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring system are expected in the 1650-1450 cm⁻¹ region. nih.gov The presence of the C-F bond will give rise to a strong absorption band, typically in the 1300-1000 cm⁻¹ range. The out-of-plane C-H bending vibrations provide information about the substitution pattern on the aromatic rings. nih.gov

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly useful for observing symmetric vibrations and C=C bonds within the aromatic system. The quinazoline ring breathing modes would be expected to produce strong signals.

The following table presents typical IR absorption bands observed for quinazoline derivatives, which would be relevant for the analysis of this compound. amazonaws.comnih.govmdpi.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3150 - 3000 | Medium-Weak |

| C=N Stretch (Ring) | 1635 - 1610 | Strong |

| Aromatic C=C Stretch (Ring) | 1580 - 1475 | Strong-Medium |

| C-H In-plane Bend | 1290 - 1010 | Variable |

| C-F Stretch | 1300 - 1000 | Strong |

| C-H Out-of-plane Bend | 1000 - 700 | Strong |

| This table represents generalized data for quinazoline derivatives. |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and confidence. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₀H₈FN₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

For example, the calculated monoisotopic mass of the protonated molecule [M+H]⁺ of this compound is 175.0720. HRMS analysis should yield a value extremely close to this, typically within a few parts per million (ppm), thus confirming the elemental composition.

The table below shows HRMS data for an analog, 2-(4-(Trifluoromethyl)phenyl)-6-chloroquinazoline . amazonaws.com

| Compound Name | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 2-(4-(Trifluoromethyl)phenyl)-6-chloroquinazoline | C₁₅H₉ClF₃N₂ | 309.0401 | 309.0404 |

| Data for analog compound. amazonaws.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis absorption spectrum of quinazoline derivatives typically displays two main absorption bands. researchgate.net A high-energy band in the shorter wavelength region (240–300 nm) is generally attributed to π → π* transitions within the aromatic system. A lower-energy band at longer wavelengths (310–425 nm) can be assigned to n → π* transitions, involving the non-bonding electrons of the nitrogen atoms. researchgate.net

The position and intensity of these bands are influenced by the substituents on the quinazoline ring. The fluorine atom at the 8-position and the methyl group at the 2-position in this compound would be expected to cause shifts (either bathochromic or hypsochromic) in these absorption maxima compared to the unsubstituted quinazoline parent molecule.

| Transition Type | Typical Wavelength Range (nm) for Quinazolines |

| π → π | 240 - 300 |

| n → π | 310 - 425 |

| Generalized data for quinazoline derivatives. researchgate.net |

X-ray Diffraction Crystallography for Solid-State Structure and Intermolecular Interactions

While a crystal structure for this compound was not found in the surveyed literature, data from a related compound, 8-Hydroxy-2-methylquinoline , provides insight into the types of interactions that can be expected. researchgate.net In its crystal structure, molecules form hydrogen-bonded dimers via O—H···N interactions. researchgate.net For this compound, which lacks a hydroxyl group, intermolecular interactions would likely be dominated by C-H···N or C-H···F weak hydrogen bonds and potential π-π stacking between the planar quinazoline rings.

The table below shows crystallographic data for the analog 8-Hydroxy-2-methylquinoline . researchgate.net

| Parameter | Value |

| Formula | C₁₀H₉NO |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.6542 (5) |

| b (Å) | 10.9976 (6) |

| c (Å) | 23.6264 (10) |

| V (ų) | 3288.0 (3) |

| Crystallographic data for analog compound 8-Hydroxy-2-methylquinoline. researchgate.net |

Advanced Characterization Techniques (e.g., UHV-STM for Self-Assembly Features, Circular Dichroism for Chiral Structures)

Ultra-High Vacuum Scanning Tunneling Microscopy (UHV-STM): This surface science technique can visualize molecules adsorbed on a conductive surface with atomic resolution. For quinazoline derivatives, UHV-STM could be used to study their self-assembly behavior on surfaces like gold (Au) or graphite. The planar nature of the quinazoline ring makes it a good candidate for forming ordered two-dimensional structures (monolayers) driven by intermolecular forces. Studies on related pyrimidine-containing molecules have shown the formation of ordered, self-assembled monolayers on Au(111) surfaces, revealing detailed information about molecular packing and orientation. nih.gov

Circular Dichroism (CD) for Chiral Structures: Circular dichroism spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. This compound is an achiral molecule and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for example, by derivatizing the methyl group with a chiral substituent, the resulting enantiomers would produce mirror-image CD spectra. This technique is invaluable for determining the absolute configuration of chiral molecules and studying their interactions with other chiral entities. ntis.govnih.gov

Computational Chemistry and Molecular Modeling of 8 Fluoro 2 Methylquinazoline

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. cellmolbiol.org This method is crucial for identifying potential biological targets and understanding structure-activity relationships.

Derivatives of 8-fluoroquinazoline (B71482) have been investigated as kinase inhibitors. For instance, in a study involving Aurora A kinase, molecular docking was used to explore the binding modes of various quinazoline (B50416) compounds. nih.gov The fluorine group on the quinazoline ring was found to have a significant impact on binding within the hinge region of the kinase. nih.gov Docking simulations revealed key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site. nih.govnih.gov

A typical molecular docking study on 8-Fluoro-2-methylquinazoline would involve preparing the 3D structure of the ligand and the target protein (obtained from a database like the Protein Data Bank), defining a binding site (or "grid box"), and then using an algorithm to sample different binding poses. cellmolbiol.org The results are scored based on the predicted binding energy.

Below is a representative table illustrating the kind of data obtained from docking simulations, based on studies of similar quinazoline compounds.

| Target Protein | PDB ID | Example Ligand | Binding Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Aurora A Kinase | 3P9J | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | -5.34 (Reference Ligand) | Glu 211, Tyr 212, Ala 213, Pro 214 |

| Epidermal Growth Factor Receptor (EGFR) | 1XKK | Quinazoline Derivatives | Not Specified | A719, L764, G772, D800 |

| NF-κB | 1NFK | Quinazolinone Derivatives | -6.6 | Ser208, Asp239, Tyr57, Lys241, His141 |

Theoretical Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. nobelprize.org For a molecule like this compound, rotation around single bonds, such as those involving the methyl group, can lead to different conformers. While the core quinazoline ring system is largely planar and rigid, the orientation of its substituents can be analyzed.

Theoretical calculations, typically using methods like DFT, can map the potential energy surface of the molecule as a function of specific dihedral angles. researchgate.net This analysis identifies the most stable, low-energy conformations and the energy barriers required for interconversion between them. nobelprize.org Understanding the preferred conformation is essential as it dictates the shape of the molecule that will interact with a biological target.

Electronic Structure Analysis (e.g., Natural Bond Orbital (NBO), Atoms in Molecules (AIM), HOMO-LUMO Gap)

A deeper analysis of the electronic structure provides insights into the molecule's stability, reactivity, and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and hyperconjugative interactions by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. nih.govwisc.edu It quantifies the stabilization energy associated with electron density transfer from filled donor orbitals (like lone pairs or bonds) to empty acceptor orbitals (like antibonding orbitals). wisc.edu For this compound, NBO analysis could reveal π-π* interactions within the aromatic rings and quantify the electronic influence of the fluorine and methyl groups. dergi-fytronix.com

Atoms in Molecules (AIM): This method is not explicitly detailed in the provided search results for this specific class of compounds but is a standard technique for analyzing electron density topology to define atomic properties and characterize chemical bonds.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electrical transport properties. irjweb.comemerginginvestigators.org A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comwuxibiology.com DFT calculations are commonly used to determine these energy levels. irjweb.com

The table below shows representative frontier orbital energy values for nitrogen-based heterocyclic compounds, illustrating the typical data generated.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Generic Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 |

| Fluorinated Allopurinol Derivative | Not Specified | Not Specified | 2.93 - 3.17 |

| 5-azaindole Derivative | Not Specified | Not Specified | 8.38 |

Molecular Dynamics Simulations for Ligand-Protein Binding Mechanisms

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in the ligand-protein complex over time (typically nanoseconds), providing insights into the stability of the binding pose and the flexibility of the protein. nih.govsemanticscholar.orgnih.gov

For a complex of this compound with a target protein, an MD simulation would start with the best-docked pose. nih.gov The system is solvated in a water box with ions to mimic physiological conditions, and the simulation is run for a specific duration. nih.gov Key parameters analyzed from the simulation trajectory include:

Root-Mean-Square Deviation (RMSD): Measures the conformational stability of the protein and the ligand. Stable RMSD values (typically fluctuating within 1-3 Å) suggest the complex is stable. nih.gov

Root-Mean-Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over time, highlighting the most persistent and important interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR model can be used to predict the activity of new, unsynthesized molecules.

To develop a QSAR model for a series of quinazoline derivatives including this compound, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is required. frontiersin.org Various molecular descriptors are then calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that relates the descriptors to the activity. frontiersin.orgnih.gov The resulting model's predictive power is then validated using internal and external test sets of compounds. researchgate.net

Mechanistic Investigations of Chemical Reactions and Biological Actions

Mechanistic Pathways of Quinazoline (B50416) Core Formation and Functionalization Reactions

Transition metal catalysis plays a significant role in modern synthetic organic chemistry, and the synthesis of quinazolines is no exception. Catalysts based on copper, palladium, rhodium, and nickel have been effectively employed. organic-chemistry.orgmdpi.comnih.gov For example, copper-catalyzed methods often proceed through a sequence of Ullmann-type coupling followed by intramolecular nucleophilic addition and aromatization. mdpi.com Rhodium-catalyzed reactions can involve C-H bond activation, facilitating the annulation of benzimidates with dioxazolones to form the quinazoline ring. frontiersin.org Nickel-catalyzed [4+2] annulation of benzylamines and nitriles offers an atom-economical route involving C-H/N-H bond activation. organic-chemistry.org

Transition-metal-free approaches have also been developed, often utilizing strong bases or acids to promote cyclization. frontiersin.org Iodine-catalyzed reactions, for instance, can proceed via a benzylic sp3 C-H bond amination. organic-chemistry.org Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to shorter reaction times and improved yields. frontiersin.org

A plausible mechanism for the formation of certain quinazoline derivatives involves the initial condensation of a 2-aminoaryl ketone with an amine to form an imine intermediate. This is followed by a cyclization and dehydrogenation step, which can be facilitated by a catalyst, to yield the final quinazoline product. marquette.edu In some multi-component reactions, such as the one involving 2-amino-5-chlorobenzophenone, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297), a fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can act as both a solvent and a catalyst, promoting the one-pot synthesis of quinazoline derivatives. researchgate.net

Functionalization of the pre-formed quinazoline core is a key strategy for creating diverse derivatives with a range of biological activities. The pyrimidine (B1678525) ring of the quinazoline scaffold is generally resistant to electrophilic substitution, while the benzene (B151609) ring is more susceptible, with the 8-position being the most reactive. wikipedia.org Conversely, the 2- and 4-positions are prone to nucleophilic substitution, allowing for the introduction of various functional groups. wikipedia.org Recent advances have focused on selective C-H functionalization, which allows for the direct introduction of substituents without the need for pre-functionalized starting materials. chim.it

Molecular Mechanisms of Biological Target Inhibition and Modulation

Enzyme Inhibition Mechanisms (e.g., Kinases, Succinate Dehydrogenase, Tyrosinase)

Quinazoline derivatives are known to inhibit a variety of enzymes, with protein kinases being a prominent target. wikipedia.orgmdpi.com Many quinazoline-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are crucial for cell growth and proliferation. wikipedia.org The quinazoline core often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. mdpi.com For example, certain quinazoline derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) by binding to its ATP-binding site, which in turn inactivates the Ras signal transduction cascade and prevents cancer cell growth. wikipedia.org

The inhibitory activity of quinazolinone derivatives extends to other enzymes as well. For instance, they have been shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.com Kinetic studies of some quinazolinone derivatives have revealed a mixed-type and reversible inhibition of tyrosinase. mdpi.com Fluorescence quenching analysis suggests that these inhibitors can interact with both the enzyme and its substrates. mdpi.com Molecular docking studies further indicate that the binding of these inhibitors to tyrosinase is driven by a combination of hydrogen bonding and hydrophobic interactions. mdpi.com

Receptor Binding and Downstream Signaling Pathway Modulation (e.g., TLR4, 5-HT Receptors, GABA-A Receptor)

The biological effects of quinazoline derivatives are not limited to enzyme inhibition; they can also modulate the function of various receptors. For example, certain quinazolinone derivatives have been investigated for their interaction with the GABAA receptor, a key player in the central nervous system. In silico studies suggest that these compounds may act as positive allosteric modulators at the benzodiazepine (B76468) binding site of the GABAA receptor. researchgate.net This interaction can enhance the effect of the endogenous neurotransmitter GABA, leading to a calming or anticonvulsant effect. The mechanism targeting the GABAA receptor has been supported by in vivo antagonism assays. researchgate.net

Furthermore, some quinazoline derivatives have shown the potential to modulate inflammatory responses by interacting with receptors like Toll-like receptor 4 (TLR4). By inhibiting TLR4 signaling, these compounds can suppress the production of pro-inflammatory mediators.

Molecular Basis of Cellular Responses (e.g., Apoptosis Induction, Cell Cycle Arrest)

The inhibition of key enzymes and modulation of receptor signaling by quinazoline derivatives ultimately translate into a variety of cellular responses, including the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, quinazoline-based EGFR inhibitors can trigger apoptosis in cancer cells. mdpi.com Mechanistic studies have shown that some derivatives can induce apoptosis by upregulating the expression of pro-apoptotic proteins like cleaved PARP-1 and caspase-3. mdpi.com

Cell cycle analysis has revealed that certain quinazoline derivatives can cause cell cycle arrest at specific phases. For example, some compounds have been shown to arrest the cell cycle at the G1, S, or G2/M phase, preventing cancer cells from progressing through the cell division cycle. mdpi.comnih.gov This arrest is often a consequence of the inhibition of cyclin-dependent kinases (CDKs) or other key cell cycle regulators.

Inhibition of DNA Replication and Transcription Processes

While direct inhibition of DNA replication and transcription is a known mechanism for some anticancer agents, the primary mechanism of action for many biologically active quinazolines, including those with an 8-fluoro-2-methyl substitution, appears to be through the inhibition of signaling pathways that control these processes, rather than direct interaction with DNA itself. mdpi.com For example, by inhibiting kinases involved in cell cycle progression, these compounds indirectly halt DNA replication. However, it is plausible that some quinazoline derivatives could intercalate into DNA or inhibit enzymes directly involved in DNA synthesis, such as topoisomerases, although this is less commonly reported as their primary mechanism.

Role of Fluorine and Methyl Substituents in Directing Mechanistic Pathways and Biological Selectivity

The presence and position of substituents on the quinazoline core play a crucial role in determining the compound's biological activity and selectivity. The fluorine atom at the 8-position and the methyl group at the 2-position of 8-fluoro-2-methylquinazoline are expected to significantly influence its properties.

The fluorine atom, being a small and highly electronegative atom, can modulate the electronic properties of the quinazoline ring system. This can affect the compound's binding affinity to its biological targets. For instance, in the context of kinase inhibition, a fluorine atom at the 8-position has been shown to have a significant impact on binding to the hinge region of the kinase. nih.gov Its small size prevents steric clashes in this critical region, while its electronegativity can lead to favorable interactions. nih.gov The introduction of a fluorine atom can also enhance the metabolic stability of the compound, a desirable property for drug candidates.

The methyl group at the 2-position can also influence biological activity. Depending on the target, this group can provide favorable hydrophobic interactions within the binding pocket. Structure-activity relationship (SAR) studies of various quinazoline derivatives have shown that the nature of the substituent at the 2-position can significantly impact potency and selectivity. acs.org For example, in a series of quinazolinone antibacterials, a methyl group at the 2-position was well-tolerated. acs.org In another study on quinazolinone-based inhibitors, 2-phenylquinazolinones were found to be marginally less potent than the corresponding 2-methylquinazolinones. acs.org

Structure Activity Relationship Sar Studies of 8 Fluoro 2 Methylquinazoline and Its Analogs

Impact of Fluorination at the 8-Position on Biological Activity and Selectivity

The introduction of a fluorine atom at the 8-position of the quinazoline (B50416) ring has been shown to significantly influence the biological activity and selectivity of these compounds. This is attributed to fluorine's unique properties, including its small size, high electronegativity, and its ability to form strong bonds with carbon and participate in hydrogen bonding. These characteristics can alter the molecule's conformation, metabolic stability, and binding interactions with biological targets.

A notable example of the impact of 8-fluorination is observed in the development of Aurora A kinase inhibitors. Research on a series of quinazoline derivatives revealed that the presence of a fluorine atom on the main quinazoline scaffold conferred an additional inhibitory effect. nih.gov Molecular docking studies of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated that the fluorine group at the 8-position plays a crucial role in binding to the hinge region of the Aurora A active site. nih.gov The small van der Waals radius of fluorine allows it to fit into tight spaces within the binding pocket without causing steric hindrance, a feature that is critical for potent inhibition. nih.govresearchgate.net This strategic placement of a fluorine atom can, therefore, enhance the binding affinity and selectivity of the compound for its target enzyme.

Furthermore, the introduction of a fluorine atom can modulate the physicochemical properties of the molecule, such as lipophilicity and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The electron-withdrawing nature of fluorine can also influence the electron density of the quinazoline ring system, potentially altering its reactivity and interaction with other molecules. The strategic incorporation of fluorine at the 8-position is, therefore, a key strategy in medicinal chemistry to fine-tune the pharmacological properties of quinazoline-based therapeutic agents.

Influence of the 2-Methyl Group on Pharmacological Profiles and Target Interactions

The methyl group at the 2-position of the quinazoline scaffold is a critical determinant of the pharmacological profile and target interactions of this class of compounds. Its presence can significantly impact the potency, selectivity, and therapeutic application of the molecule.

More specific target interactions have been elucidated in the context of cancer therapy. A series of 2-methyl-aza-quinazoline derivatives have been developed as potent and selective inhibitors of the RAS-SOS interaction, a critical pathway in cell signaling and proliferation that is often dysregulated in cancer. acs.org This highlights the role of the 2-methyl group in facilitating specific interactions within the binding site of this protein-protein interaction.

Systematic Investigation of Substituent Effects Across the Quinazoline Ring System (C-2, C-3, C-4, C-6, C-7, C-8)

The biological activity of the quinazoline scaffold is highly tunable through the systematic investigation of substituent effects at various positions around the ring system. Medicinal chemists have extensively explored the impact of different functional groups at the C-2, C-3, C-4, C-6, C-7, and C-8 positions to optimize the therapeutic properties of these compounds.

Positions C-2 and C-3: Substitutions at these positions are crucial for a range of biological activities. The nature of the substituent at C-2, as discussed with the 2-methyl group, can dictate the target selectivity and potency. nih.govacs.orgnih.gov Modifications at the C-3 position, often involving the introduction of various heterocyclic moieties, have been shown to modulate the anti-inflammatory and antifungal potential of quinazolinone derivatives. nih.gov For antimicrobial activity, the presence of a substituted aromatic ring at position 3 is often considered essential. nih.gov

Position C-4: The C-4 position is another key site for modification. The introduction of amino or substituted amino groups at this position has been a successful strategy for developing potent antimicrobial and anticancer agents. nih.govnih.gov For example, 4-anilinoquinazolines are a well-established class of EGFR tyrosine kinase inhibitors. nih.gov The nature of the substituent at the 4-position aniline (B41778) ring can further refine the activity and selectivity profile. nih.gov

Positions C-6 and C-7: The benzene (B151609) portion of the quinazoline ring, specifically positions C-6 and C-7, offers further opportunities for structural modification. The introduction of electron-withdrawing groups, such as halogens, or electron-donating groups, like methoxy (B1213986) substituents, can significantly impact the electronic properties of the ring and, consequently, its biological activity. For instance, the presence of a halogen atom at the 6-position can enhance antimicrobial properties. nih.gov In the context of antifungal agents, a halogen at the 7-position of the quinazolinone ring has been associated with potent in vitro activity. nih.gov Moreover, substitutions at the C-6 and C-7 positions with methoxy groups have been explored in the development of anticancer agents. nih.gov

Position C-8: As highlighted in the case of 8-fluoro-2-methylquinazoline, the C-8 position is a critical site for substitution. The introduction of a halogen, such as fluorine or iodine, at this position has been shown to significantly improve the biological activity of quinazoline derivatives, particularly in the context of antimicrobial and anticancer applications. nih.govnih.gov

The diverse biological activities of quinazoline-based compounds are a direct result of the rich structure-activity relationships (SAR) that can be established by systematically altering substituents around the core scaffold. This allows for the fine-tuning of their pharmacological profiles to achieve desired therapeutic effects.

Correlating Specific Structural Features with Distinct Biological Activities

Anti-inflammatory Activity

The anti-inflammatory potential of this compound analogs is influenced by specific structural modifications. The introduction of fluorine, in particular, has been a key strategy in the design of novel anti-inflammatory agents.

Fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been designed and synthesized as novel nuclear factor kappa B (NF-κB) inhibitors. nih.gov The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition represents a promising therapeutic strategy. In a series of these compounds, a fluorine-substituted derivative, compound 8c , demonstrated significant anti-inflammatory activity and lower toxicity. nih.gov This compound effectively reduced the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway. nih.gov Furthermore, it was observed to decrease the production of reactive oxygen species (ROS) and downregulate the expression of components of the NLRP3 inflammasome, including NLRP3, ASC, and caspase-1. nih.gov

In other studies, 2-methyl-6-substituted quinazolin-4-ones have been investigated for their anti-inflammatory properties. The nature of the substituent at the 6-position, as well as modifications at the 3-position, can significantly impact the anti-inflammatory potency. For example, in a series of 3-[2′-(substituted benzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones, the percentage of edema inhibition varied based on the specific substitutions. nih.gov

The following table summarizes the anti-inflammatory activity of selected quinazoline derivatives:

| Compound | Structure | Activity | Source |

|---|---|---|---|

| Compound 8c | Fluorine-substituted benzo[h]quinazoline-2-amine derivative | Potent NF-κB inhibitor, reduces phosphorylation of IκBα and p65, decreases ROS production, and downregulates NLRP3 inflammasome components. | nih.gov |

| Compound 9 | 3-[2'-(p-chlorobenzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-one | Showed 20.4% edema inhibition. | nih.gov |

| Compound 21 | 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Exhibited the best anti-inflammatory activity in its series with 32.5% edema inhibition. | nih.gov |

Anticancer and Antiproliferative Activity against Various Cancer Cell Lines

The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents, with several approved drugs targeting key signaling pathways in cancer cells. The antiproliferative activity of this compound analogs is highly dependent on the substitution pattern around the quinazoline core, which influences their interaction with various cancer-related targets.

One of the primary mechanisms of action for many anticancer quinazoline derivatives is the inhibition of tyrosine kinases, such as the epidermal growth factor receptor (EGFR). scirp.orgbiomedres.us The 2-methyl group and substitutions at the 4- and 6-positions are critical for potent EGFR inhibition. nih.govnih.gov For instance, 4-anilinoquinazolines have been extensively developed as EGFR inhibitors. nih.gov

Derivatives of 2-methyl-quinazolin-4(3H)-one have been utilized in the synthesis of novel compounds with anticancer activity. These compounds have been evaluated against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. scirp.orgresearchgate.net The introduction of different heterocyclic moieties at the 2- and 3-positions of the quinazolinone ring has yielded compounds with significant cytotoxic effects. scirp.org

The following table presents the anticancer activity of selected quinazoline derivatives against different cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM/L) | Source |

|---|---|---|---|

| Compound 18 | HepG2 | 10.82 | scirp.orgresearchgate.net |

| MCF-7 | 29.46 | scirp.orgresearchgate.net | |

| Compound 19 | HepG2 | 12.35 | scirp.orgresearchgate.net |

| MCF-7 | 31.85 | scirp.orgresearchgate.net | |

| Compound 20 | HepG2 | 15.71 | scirp.orgresearchgate.net |

| MCF-7 | 18.63 | scirp.orgresearchgate.net | |

| Compound 23 | HepG2 | 7.09 | scirp.orgresearchgate.net |

| MCF-7 | 11.94 | scirp.orgresearchgate.net | |

| Compound 24 | HepG2 | 29.46 | scirp.orgresearchgate.net |

| MCF-7 | 26.51 | scirp.orgresearchgate.net | |

| Compound 15 | A549 (Lung) | 3.42 | nih.gov |

| Bel7402 (Liver) | 4.13 | nih.gov | |

| BGC-823 (Gastric) | 7.26 | nih.gov | |

| HCT-116 (Colon) | 8.91 | nih.gov | |

| A2780 (Ovarian) | 6.55 | nih.gov |

Antimicrobial and Antifungal Efficacy

Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. The structural features of this compound analogs are pivotal in determining their efficacy against various pathogenic microorganisms.

The presence of a methyl group at the 2-position and a halogen atom, such as fluorine, at the 8-position of the quinazoline ring are considered important for antimicrobial activity. nih.gov A literature review of the structure-activity relationship of quinazolinone derivatives reveals that substituents at positions 2 and 3, and the presence of a halogen at positions 6 and 8, can significantly enhance antimicrobial properties. nih.gov

Specifically, for antifungal activity, the substitution pattern on the quinazolinone nucleus plays a crucial role. In a study of 3-substituted-4(3H)-quinazolinones, it was found that compounds carrying a halogen at the 7-position displayed high in vitro activity against filamentous fungi. nih.gov The nature of the substituent at the 3-position also modulates the antifungal spectrum and potency.

The following table provides examples of the antimicrobial and antifungal activity of quinazoline derivatives:

| Compound Type | Microorganism | Activity | Source |

|---|---|---|---|

| 2-Methyl-3-substituted-quinazolin-4(3H)-ones | Bacteria and Fungi | The 2-methyl group is considered essential for antimicrobial activity. | nih.gov |

| 6,8-Diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Bacteria | Significantly improved antibacterial activity. | nih.gov |

| 7-Chloro-3-substituted-quinazolin-4(3H)-ones | Filamentous Fungi | High in vitro antifungal activity. | nih.gov |

| Quinazoline derivatives with -CF3 and Thiophene ring | Bacteria and Fungi | Good antimicrobial activity. | longdom.org |

The mechanism of action for the antimicrobial effects of quinazolines can vary, but they often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The diverse substitutions possible on the quinazoline scaffold allow for the development of compounds with selective toxicity towards microbial cells over host cells.

Receptor Ligand Binding and Modulation

There is no available research documenting the specific binding affinities or modulatory effects of This compound on Serotonin (B10506) Receptors or the Gamma-Aminobutyric Acid (GABA) Receptor.

The quinazoline and quinazolinone structures have been investigated as ligands for various central nervous system receptors. nih.govnih.govresearchgate.netacnp.org For example, different series of quinazolinone derivatives have been synthesized and evaluated as ligands for serotonin receptors. nih.gov Similarly, pyrazolo[1,5-a]quinazoline analogs have been studied as modulators of the GABAA receptor. nih.govexlibrisgroup.commdpi.comresearchgate.net Despite this, specific binding data (e.g., Kᵢ or Kₐ values) and functional modulation profiles for This compound are absent from the current scientific literature.

Biological Target Elucidation and Pathway Modulation

Identification and Characterization of Specific Protein Kinase Targets

Protein kinases are critical enzymes that regulate a majority of cellular processes, including growth, differentiation, and apoptosis. google.com Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. google.commdpi.com Quinazoline (B50416) derivatives have been extensively developed as protein kinase inhibitors, targeting both receptor tyrosine kinases and non-receptor serine/threonine kinases. mdpi.comekb.egresearchgate.net

Key protein kinase targets for quinazoline-based compounds include:

Epidermal Growth Factor Receptor (EGFR): A member of the receptor tyrosine kinase family, EGFR is frequently overexpressed in various cancers and plays a crucial role in tumor growth. ekb.egmdpi.com Many 4-anilinoquinazoline (B1210976) derivatives have been developed as potent EGFR inhibitors. mdpi.comnih.gov For instance, the substitution pattern on the quinazoline core is critical for activity, with electron-donating groups at the 6 and 7-positions often enhancing binding to the EGFR kinase domain. mdpi.com The compound 3-chloro-4-fluorophenyl-6,7-dimethoxyquinazolin-4-amine demonstrated a potent EGFR inhibitory activity with an IC₅₀ value of 3.8 nM. mdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. ekb.egnih.gov Quinazoline derivatives have been successfully designed as VEGFR inhibitors. mdpi.com A series of (aryloxy)quinazoline ureas were developed as potent and selective VEGFR-2 inhibitors. mdpi.com Another study reported a quinazoline-indazole hybrid that displayed potent VEGFR-2 inhibition with an IC₅₀ of 5.4 nM. mdpi.com

Fibroblast Growth Factor Receptor (FGFR): FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. mdpi.com The dual inhibition of EGFR and FGFR-2 is a strategic approach to treating resistant cancers. mdpi.com

Aurora A Kinase: As a serine/threonine kinase, Aurora A is essential for regulating the cell cycle and mitosis. nih.gov Its dysfunction can lead to chromosomal instability and cancer. nih.gov A study focusing on selective Aurora A inhibitors designed a series of quinazoline derivatives, leading to the identification of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) as a potent and selective lead compound. nih.gov This compound, which shares the 8-fluoroquinazoline (B71482) core with the subject of this article, arrested the cell cycle and induced apoptosis in cancer cells. nih.gov

Cyclin-Dependent Kinase 4 (CDK4): CDKs are crucial for cell cycle progression. A quinazolinone derivative was identified as an inhibitor of CDK4 with an IC₅₀ of 0.47 µM. mdpi.com

The inhibitory activities of various quinazoline derivatives against these protein kinases are summarized in the table below.

| Compound/Derivative Type | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| 3-chloro-4-fluorophenyl-6,7-dimethoxyquinazolin-4-amine | EGFR | 3.8 nM | mdpi.com |

| 2-chloro-4-substituted-anilinoquinazoline (Compound 41) | EGFR | 1.63 µM | mdpi.com |

| 2-chloro-4-substituted-anilinoquinazoline (Compound 41) | VEGFR | 0.85 µM | mdpi.com |

| Quinazoline-indazole hybrid (Molecule 46) | VEGFR-2 | 5.4 nM | mdpi.com |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) | Aurora A | 168.78 µM (Cell-based IC₅₀) | nih.gov |

| Quinazolinone derivative (Structure 106) | CDK4 | 0.47 µM | mdpi.com |

| Quinazoline sulfonamide derivative (Derivative 12) | EGFRT790M | 0.0728 µM | mdpi.com |

| Quinazoline sulfonamide derivative (Derivative 12) | VEGFR-2 | 0.0523 µM | mdpi.com |

Enzyme Target Characterization beyond Kinases

The therapeutic potential of the quinazoline scaffold extends beyond kinase inhibition to a variety of other enzyme systems.

Succinate Dehydrogenase (SDH): SDH, also known as complex II, is a crucial enzyme in both the Krebs cycle and the electron transport chain, linking cellular metabolism and energy production. nih.gov Its malfunction is associated with several human diseases. nih.gov While direct inhibition by 8-fluoro-2-methylquinazoline is not documented, the broad enzymatic inhibitory profile of the quinazoline class suggests this as a potential area for investigation.

Tyrosinase: This enzyme is key in the production of melanin (B1238610). A series of quinazolinone derivatives were synthesized and evaluated as tyrosinase inhibitors. mdpi.com One derivative, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1), was identified as a reversible, mixed-type inhibitor of mushroom tyrosinase with an IC₅₀ value of 103 ± 2 μM. mdpi.com

Acetylcholinesterase (AChE): AChE inhibitors are a cornerstone of treatment for Alzheimer's disease. mdpi.com Certain quinazoline derivatives have been designed as multi-target agents for Alzheimer's, exhibiting AChE inhibition. mdpi.comrsc.org For example, compound 8h (8-chloro-N2-isopropyl-N4-phenethylquinazoline-2,4-diamine) showed dual inhibition of AChE (IC₅₀ = 8.6 μM) and Butyrylcholinesterase (BuChE) (IC₅₀ = 2.6 μM). rsc.org

Other Enzymes: Quinazoline derivatives have also been reported to inhibit dihydrofolate reductase (DHFR), topoisomerase, and poly-(ADP-ribose)-polymerase (PARP). nih.gov Additionally, a series of quinazoline derivatives were evaluated for their inhibition of bacterial sphingomyelinase (SMase), with 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one showing an IC₅₀ of 6.43 µM. nih.gov

| Compound/Derivative Type | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) | Tyrosinase | 103 µM | mdpi.com |

| 8-chloro-N2-isopropyl-N4-phenethylquinazoline-2,4-diamine (8h) | Acetylcholinesterase (AChE) | 8.6 µM | rsc.org |

| 8-chloro-N2-isopropyl-N4-phenethylquinazoline-2,4-diamine (8h) | Butyrylcholinesterase (BuChE) | 2.6 µM | rsc.org |

| 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Compound 4) | Bacterial Sphingomyelinase (SMase) | 6.43 µM | nih.gov |

| 2-substituted-quinazolinone (Compound F) | Dihydrofolate Reductase (DHFR) | 0.6 µM | nih.gov |

Receptor Target Characterization and Ligand Binding Affinity Studies

Quinazoline derivatives have been shown to interact with a variety of cell surface and nuclear receptors.

Adenosine (B11128) A₂A Receptor: Antagonists of the A₂A adenosine receptor have therapeutic potential in various disorders. A series of novel quinazoline derivatives were developed as highly effective A₂A adenosine receptor antagonists, with some compounds exhibiting Kᵢ values in the low nanomolar range (e.g., 15-22 nM). nih.gov

Opioid Receptors: A study on 2,4-diaminoquinazoline derivatives found that compound 8 acted as a μ/κ opioid receptor antagonist with negligible affinity for the δ receptor. acs.org

Other Receptors: Preliminary assays on quinazolinone derivatives revealed binding affinity towards α₁ₐ, α₁ₑ, D₁, D₂, and 5-HT₁ₐ receptors, indicating the broad receptor-binding profile of this chemical scaffold. grafiati.com

| Compound/Derivative Type | Target Receptor | Binding Affinity (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| 7-methyl-4-(furan-2-yl)quinazolin-2-amine derivative (10d) | Adenosine A₂A | 15 nM (Kᵢ) | nih.gov |

| 4-(furan-2-yl)quinazolin-2-amine derivative (Compound 1) | Adenosine A₂A | 20 nM (Kᵢ) | nih.gov |

| Quinazolinone derivative (Compound 30b) | α₁ₐ Adrenergic | 107.2 pM (IC₅₀) | grafiati.com |

Comprehensive Analysis of Modulated Cellular Signaling Pathways

By interacting with their specific molecular targets, quinazoline derivatives can modulate complex intracellular signaling pathways, ultimately affecting cellular fate.

TLR4 Signaling: Toll-like receptors (TLRs) are key components of the innate immune system. frontiersin.orgplos.org TLR4 recognizes bacterial lipopolysaccharide (LPS) and initiates a signaling cascade, often through the MyD88-dependent pathway, leading to the activation of NF-κB and the production of pro-inflammatory cytokines. plos.orgresearchgate.net The ability of some quinazoline derivatives to modulate NF-κB signaling suggests a potential interaction with the TLR4 pathway. encyclopedia.pub One derivative, EVP4593, was synthesized as a modulator of the NF-κB pathway, blocking it at nanomolar concentrations. encyclopedia.pub

DNA Replication/Transcription: Quinazoline derivatives can interfere with fundamental cellular processes like DNA replication and transcription. This can occur through the inhibition of enzymes directly involved, such as topoisomerases and PARP, which are crucial for maintaining DNA integrity. nih.gov For example, certain 6,7-disubstituted-quinazolin-5,8-dione molecules displayed strong inhibition of both topoisomerase I and II. nih.gov

JAK/STAT Pathway: The JAK/STAT signaling pathway is critical for cytokine signaling and is often dysregulated in cancer. spandidos-publications.com Studies have shown that 2-alkyl substituted quinazolines can exert antitumor activity by targeting the JAK2/STAT3 pathway. spandidos-publications.com

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. mdpi.com Quinazoline-2,4(1H,3H)-dione derivatives were found to downregulate phosphorylated Akt (p-Akt), leading to apoptosis in breast cancer cells. mdpi.com

Development of Multi-Targeting Quinazoline-Based Agents

The complexity of diseases like cancer and Alzheimer's has driven the development of multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with multiple targets simultaneously. ekb.egrsc.orgmdpi.com This approach can offer improved efficacy and a lower likelihood of developing drug resistance. rsc.org

The quinazoline scaffold is an ideal platform for creating such agents. ekb.egekb.eg Researchers have successfully designed quinazoline derivatives that act as:

Dual EGFR/VEGFR inhibitors: These compounds simultaneously block tumor cell proliferation and angiogenesis. ekb.egmdpi.com

Dual EGFR/c-Met inhibitors: This combination is aimed at treating non-small cell lung cancer. mdpi.com

Triple-target inhibitors: A recent study developed quinazolinone-based derivatives designed to target a double-mutant EGFR, COX-2, and 15-LOX. mdpi.com

Multi-target agents for Alzheimer's Disease: Quinazoline derivatives have been developed to concurrently inhibit cholinesterases and β-amyloid aggregation, and to chelate metal ions. mdpi.comrsc.org

The design of a series of 2,4-disubstituted quinazolines with both anticancer (EGFR inhibition) and antimicrobial activities further highlights the potential for developing multi-target therapeutic agents from this versatile scaffold. researchgate.net The development of compounds based on the 8-substituted-2-methylquinazoline core, such as the synthesis of 8-bromo-4-chloro-2-methylquinazoline (B1287983) as a key intermediate, provides a direct pathway for creating novel multi-targeting agents based on the specific structure of this compound. grafiati.com

Emerging Research Directions and Potential Applications

Design and Synthesis of 8-Fluoro-2-methylquinazoline as Molecular Probes and Fluorescent Dyes for Bioimaging

The inherent fluorescence of certain quinazoline (B50416) derivatives makes them attractive candidates for the development of molecular probes and fluorescent dyes. fluorochem.co.ukresearchgate.net These tools are crucial for visualizing and understanding complex biological processes at the molecular level. The development of fluorescent probes based on the this compound scaffold is an active area of research, driven by the need for more sensitive and specific imaging agents.

Fluorescent dyes, or fluorophores, are compounds that absorb light at a specific wavelength and re-emit it at a longer wavelength. fluorochem.co.uk This property allows for the visualization of labeled molecules within cells and tissues. The design of molecular probes often involves attaching a fluorophore to a molecule that specifically interacts with a biological target, such as a protein or nucleic acid. researchgate.net

Recent studies have highlighted that 2-N-aminoquinazolines can act as fluorophores, and their structural similarity to some drugs suggests their potential in creating targeted fluorescent probes. researchgate.net The introduction of substituents on the quinazoline ring can modulate the photophysical properties, including the efficiency of fluorescence emission. researchgate.net While specific research on this compound as a molecular probe is still emerging, the broader class of quinazolines shows significant promise. For instance, fluorescent quinazoline derivatives have been designed as probes for α1-adrenergic receptors, demonstrating their potential for subcellular localization imaging. researchgate.net The unique electronic nature of the 8-fluoro substitution could potentially enhance the photophysical properties of such probes, leading to brighter and more stable imaging agents.

The general advantages of using small organic molecule-based fluorescent dyes, such as those derived from quinazoline, include minimal autofluorescence from biological samples, reduced light scattering, and high tissue penetration, particularly for dyes that function in the near-infrared (NIR) region. nih.gov

Applications of this compound Scaffolds in Optoelectronics and Material Science

The conjugated molecular structure of quinazoline derivatives also makes them suitable for applications in optoelectronics and material science, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). ossila.com

Organic Light-Emitting Diodes (OLEDs):

OLEDs are devices that emit light in response to an electric current and are used in next-generation displays and lighting. tcichemicals.com They consist of several organic layers sandwiched between two electrodes. sigmaaldrich.com The performance of an OLED is highly dependent on the properties of the organic materials used, including their ability to transport charge and emit light efficiently. sigmaaldrich.com

Quinoline (B57606) derivatives, a class of compounds closely related to quinazolines, are utilized in the synthesis of materials for OLEDs. ossila.com The introduction of different functional groups can tune the energy gap of the molecule, thereby controlling the color of the emitted light. ossila.com For instance, zinc complexes of 8-hydroxyquinoline (B1678124) derivatives have been successfully used to create yellow OLEDs. rsc.orgmdpi.com While direct applications of this compound in OLEDs are not yet widely reported, the inherent properties of the quinazoline scaffold suggest its potential as a building block for new emissive or charge-transport materials. The fluorine substitution can influence molecular packing and electronic properties, which are critical factors in OLED device performance.

Dye-Sensitized Solar Cells (DSSCs):

DSSCs are a type of solar cell that uses a molecular dye to absorb sunlight and generate electrons. mdpi.com The efficiency of a DSSC is largely determined by the properties of the dye, including its light absorption spectrum and its ability to inject electrons into the semiconductor material.

Quinoline and quinoxaline (B1680401) derivatives have been investigated as components of dyes for DSSCs. researchgate.netresearchgate.net These heterocyclic structures can act as electron-accepting units within a "push-pull" molecular architecture, which is a common design for DSSC dyes. researchgate.net For example, quinoxaline-based dyes have been synthesized and shown to have good power conversion efficiencies. researchgate.net Although there is limited specific research on this compound in DSSCs, the electron-withdrawing nature of the fluorine atom could be beneficial in designing new dye sensitizers. Theoretical studies on similar structures have shown that the introduction of specific substituents can improve the optoelectronic properties of the dyes. rsc.org

Continuous Flow Chemistry and Automated Synthesis for Quinazoline Production

The increasing demand for quinazoline derivatives in various fields has spurred the development of more efficient and sustainable synthetic methods. Continuous flow chemistry and automated synthesis are at the forefront of these advancements, offering significant advantages over traditional batch processing.

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a reactor. chim.it This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially when handling hazardous reagents. chim.itvirujgroup.comacs.org The synthesis of quinazolines and their derivatives has been successfully adapted to flow chemistry protocols. For instance, a continuous-flow method for producing 2-aminoquinazoline (B112073) derivatives at high temperature and pressure has been developed, offering a more efficient alternative to traditional batch methods. chim.it This approach has also been applied to the synthesis of highly functionalized quinazoline organozinc reagents, which are intermediates in the production of pharmaceuticals. acs.org

Automated synthesis platforms, often coupled with nanoscale reaction volumes, are transforming the discovery and optimization of new chemical entities. rsc.orgrsc.org These systems enable the rapid production of large libraries of compounds, which is invaluable for screening for biological activity or desirable material properties. rsc.org An automated nanoscale synthesis of 2,3,4-trisubstituted quinazolines has been demonstrated, showcasing the ability to explore a vast chemical space efficiently and sustainably. rsc.orgrsc.org This method is scalable, allowing for the production of promising candidates from milligram to gram quantities. rsc.org The combination of automated synthesis for generating diverse quinazoline libraries with continuous flow for scalable production represents a powerful strategy for accelerating research and development.

Rational Design of Targeted Therapeutic Agents based on this compound Derivatives

The quinazoline core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. omicsonline.org Many approved drugs for treating cancer, such as gefitinib (B1684475) and erlotinib, contain the quinazoline scaffold. nih.gov The rational design of new therapeutic agents often involves modifying this core structure to improve potency, selectivity, and pharmacokinetic properties.

The introduction of a fluorine atom, as in this compound, is a common strategy in drug design. Fluorine can alter a molecule's metabolic stability, binding affinity, and membrane permeability. The rational design process for new drugs based on the this compound scaffold would involve several key steps:

Target Identification: Identifying a specific biological target, such as an enzyme or receptor, that is implicated in a disease. nih.gov For example, protein kinases are a major class of targets in cancer therapy. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of derivatives with different substituents on the quinazoline ring and evaluating their biological activity. This helps to understand which parts of the molecule are important for its function. nih.gov

Computational Modeling: Using computer simulations to predict how different derivatives will bind to the target protein. This can help to prioritize which compounds to synthesize and test. researchgate.net

While there is extensive research on the anticancer properties of various quinazoline derivatives, specific studies focusing solely on this compound are part of a broader exploration. For example, research on 4-morpholine-quinazoline derivatives with substitutions at the 7- or 8-position has been conducted to explore their kinase inhibitory and anticancer activities. nih.gov The development of potent and selective therapeutic agents is an ongoing effort in medicinal chemistry, and the this compound scaffold provides a promising starting point for the rational design of new drugs.

Future Perspectives in Quinazoline Chemical Biology Research and Development

The field of quinazoline chemical biology is poised for significant advancements, driven by a deeper understanding of the structure-activity relationships of these versatile compounds and the integration of new technologies.

The future of quinazoline research will likely involve a greater emphasis on the development of highly selective therapeutic agents. nih.govnih.gov This will be achieved through a combination of rational drug design, high-throughput screening of diverse compound libraries, and a better understanding of the biological targets. researchgate.net The use of quinazoline derivatives as molecular probes for bioimaging will also continue to expand, enabling researchers to visualize biological processes with greater clarity. researchgate.net

The integration of nanotechnology with quinazoline chemistry is another promising area. bohrium.com For example, quinazoline derivatives could be incorporated into nanomaterials for targeted drug delivery or used as nano-engineered medicines. bohrium.com The development of new synthetic methodologies, including more efficient catalytic systems and the expanded use of continuous flow and automated synthesis, will be crucial for accessing novel quinazoline structures and producing them in a sustainable manner. rsc.orgrsc.org

Q & A

Q. How can computational modeling (e.g., DFT, molecular docking) be integrated with experimental data to predict the reactivity of this compound derivatives?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electron density and Fukui indices for nucleophilic/electrophilic sites . Validate predictions via kinetic studies (e.g., Hammett plots). For biological targets, use AutoDock Vina to simulate ligand-protein interactions, prioritizing binding poses with ΔG < -7 kcal/mol .

Q. What methodologies are recommended for resolving contradictions between observed biological activities of this compound derivatives and existing theoretical models?

- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to collate disparate data . Apply meta-analysis tools (RevMan) to assess heterogeneity and subgroup differences. Reconcile outliers by re-evaluating experimental conditions (e.g., assay pH, solvent effects) or revisiting computational parameters (e.g., solvation models) .

Q. What strategies can elucidate structure-activity relationships (SAR) of this compound derivatives using multivariate statistical analysis?

- Methodological Answer : Generate a dataset of derivatives with varying substituents (e.g., R-groups at positions 2 and 8). Perform principal component analysis (PCA) to reduce dimensionality and partial least squares regression (PLSR) to correlate structural features (e.g., logP, polar surface area) with bioactivity. Validate models via leave-one-out cross-validation .

Data Presentation and Validation

Q. How should researchers report conflicting spectral data (e.g., NMR shifts) for this compound in publications?

- Methodological Answer : Disclose solvent, temperature, and instrument frequency (e.g., 500 MHz NMR in CDCl₃ at 25°C). Compare with literature values using tools like SciFinder or Reaxys. If discrepancies persist, validate via independent synthesis or collaborative inter-laboratory studies .

Q. What statistical frameworks are appropriate for analyzing dose-response data in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products